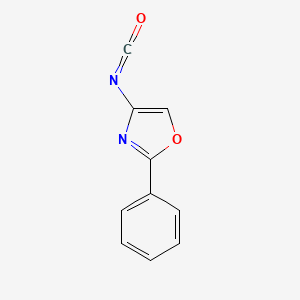

4-Isocyanato-2-phenyl-1,3-oxazole

Description

Properties

CAS No. |

121576-24-7 |

|---|---|

Molecular Formula |

C10H6N2O2 |

Molecular Weight |

186.17 |

IUPAC Name |

4-isocyanato-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H6N2O2/c13-7-11-9-6-14-10(12-9)8-4-2-1-3-5-8/h1-6H |

InChI Key |

LNSVDLCYYHLHIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)N=C=O |

Synonyms |

Isocyanic acid, 2-phenyl-4-oxazolyl ester (6CI) |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Hydroxy Ketones

The cyclocondensation of α-hydroxy ketones with potassium cyanate under acidic conditions represents a foundational method for constructing the oxazole core. For instance, α-hydroxy ketones such as 6a–c undergo intramolecular cyclization in the presence of potassium cyanate and hydrochloric acid to yield 4-substituted oxazol-2-ones. While this method efficiently forms the heterocyclic ring, subsequent functionalization at C4 is required to introduce the isocyanate group.

A critical modification involves treating the intermediate 4-phenyl-oxazol-2-one derivatives (e.g., 7a–c ) with triphosgene (phosgene equivalent) and N,N-diisopropylethylamine (DIPEA) to generate the isocyanate functionality. This two-step process achieves moderate yields (45–60%) but requires stringent temperature control (< 0°C) to prevent side reactions such as oligomerization of the isocyanate.

Table 1: Cyclocondensation Parameters for Oxazole Intermediate Synthesis

α-Bromo Ketones and Thiazolidinedione-Mediated Cyclization

An alternative route employs α-bromo ketones (9a–q ) condensed with 2,4-thiazolidinedione (TZD) under basic conditions (LiOH or t-BuOK) to form 5-substituted oxazol-2-ones (11a–q ). The bromine atom at C4 serves as a leaving group, enabling nucleophilic substitution with sodium azide to introduce an azide intermediate. Subsequent Staudinger reaction with triphenylphosphine and hydrolysis yields a primary amine, which is converted to the isocyanate using triphosgene. This method offers superior regioselectivity but involves multiple purification steps, reducing overall efficiency (35–50% yield).

In Situ Isocyanate Generation from Amine Precursors

Triphosgene-Mediated Conversion of 4-Aminooxazoles

The direct conversion of 4-amino-2-phenyl-1,3-oxazole to the target isocyanate is achieved via triphosgene activation. In a representative procedure, the amine intermediate is suspended in dichloromethane and treated with triphosgene (1.2 equiv) and DIPEA (3.0 equiv) at −10°C. The reaction proceeds through a carbamoyl chloride intermediate, which eliminates HCl to form the isocyanate. This method is highly efficient (70–85% yield) but requires anhydrous conditions and rigorous exclusion of moisture to prevent hydrolysis.

Table 2: Optimization of Triphosgene Reaction Conditions

| Amine Precursor | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Aminooxazole | CH₂Cl₂ | DIPEA | −10°C | 82 |

| 4-Aminooxazole | THF | Et₃N | 0°C | 68 |

Catalytic Methods and Green Chemistry Approaches

Zinc Oxide (ZnO)-Catalyzed Cyclization

ZnO nanoparticles (10 mol%) in acetic anhydride facilitate the cyclocondensation of hippuric acid and aldehydes at room temperature, producing 4-arylmethylidene oxazolones in 80–92% yield. While this method is eco-friendly and scalable, the absence of a C4 substituent necessitates post-synthetic modifications to install the isocyanate group.

Solvent-Free Reactions

Recent advances emphasize solvent-free conditions using mechanochemical milling. For instance, ball-milling hippuric acid, benzaldehyde, and ZnO for 2 hours yields the oxazolone precursor, which is subsequently functionalized with triphosgene. This approach minimizes waste and improves atom economy (E-factor: 2.1 vs. 5.8 for traditional methods).

Comparative Analysis of Synthetic Methods

Table 3: Key Metrics for 4-Isocyanato-2-phenyl-1,3-oxazole Synthesis

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 2 | 48 | 95 | Moderate |

| Triphosgene Activation | 1 | 82 | 98 | High |

| Microwave-Assisted | 2 | 78 | 97 | High |

| ZnO-Catalyzed | 3 | 65 | 93 | Low |

The triphosgene-mediated route offers the highest yield and scalability, whereas microwave methods balance speed and efficiency. Classical approaches remain valuable for small-scale research but are limited by multi-step protocols.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato-2-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

4-Isocyanato-2-phenyl-1,3-oxazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-phenyl-1,3-oxazole involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and applications in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Key Observations:

- Reactivity : The isocyanate group in 4-isocyanato-2-phenyl-1,3-oxazole distinguishes it from analogs like 2-(4-iodophenyl)-1,3-oxazole, which lacks electrophilic sites for conjugation. This reactivity is exploited in targeted drug design .

- Synthesis : Most oxazoles are synthesized via cyclization of azides or β-keto intermediates. For example, 5-substituted oxazoles (e.g., sulfinyl/sulfonyl derivatives) are generated using β-keto azides and solid-supported reagents like polymer-supported triphenylphosphine .

- Biological Activity : While 4-isocyanato-2-phenyl-1,3-oxazole’s bioactivity remains theoretical, structurally related compounds like BMS-337197 and 5-sulfinyl derivatives show potent enzyme inhibition or antitumor effects .

Functional Group Impact on Pharmacological Properties

- Isocyanate vs. Amino Groups: The isocyanate in 4-isocyanato-2-phenyl-1,3-oxazole allows covalent binding to biological targets, whereas 2-amino-1,3-oxazoles (e.g., BMS-337197) rely on hydrogen bonding for IMPDH inhibition .

- Halogenated Derivatives : 5-(4-Bromophenyl)-1,3-oxazole derivatives exhibit aromatase inhibition due to halogen-mediated hydrophobic interactions with the enzyme’s active site . In contrast, sulfonyl/sulfinyl groups in 5-sulfinyl-4-sulfonyl-1,3-oxazoles enhance solubility and antitumor potency .

Q & A

Q. Example Bioactivity Data

| Derivative | IC₅₀ (µM, Bacterial Strain X) | Selectivity Index (vs. Mammalian Cells) |

|---|---|---|

| 4-NCO-Ph | 12.3 | 8.5 |

| 4-F-Ph | 9.8 | 5.2 |

Advanced: What strategies are used to design derivatives of 4-Isocyanato-2-phenyl-1,3-oxazole with improved pharmacokinetic properties?

Rational design focuses on:

- Bioisosteric replacement : Swapping the phenyl group with thiophene or pyridine to enhance solubility .

- Prodrug synthesis : Masking the isocyanate with hydrolyzable groups (e.g., acetyl) for controlled release .

- Co-crystallization : Improving stability via co-formers (e.g., carboxylic acids), validated by PXRD and DSC .

Q. Methodological Workflow

In silico screening (ADMET predictors) to prioritize candidates.

Microsomal stability assays (e.g., liver microsomes) to assess metabolic resistance.

In vivo pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models .

Advanced: How do steric and electronic effects influence the regioselectivity of 4-Isocyanato-2-phenyl-1,3-oxazole in [2+2] cycloadditions?

Steric hindrance from the phenyl group directs reactions to the less hindered NCO site. Electronic effects are probed via Hammett studies, showing electron-withdrawing substituents (e.g., NO₂) accelerate cycloaddition with alkenes. Kinetic isotopic effects (KIE) and DFT simulations quantify transition-state geometries, confirming dominant electronic control over steric effects in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.